molecular formula C7H11N3O2 B1660266 N-Methyl-D-histidine CAS No. 738564-96-0

N-Methyl-D-histidine

Cat. No. B1660266
CAS RN: 738564-96-0
M. Wt: 169.18
InChI Key: CYZKJBZEIFWZSR-ZCFIWIBFSA-N
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Description

N-Methyl-D-histidine is a modified form of the amino acid histidine . It is a stable isotope with an empirical formula of C7D3H9N3O2 and a molecular weight of 173.21 . It is derived from anserine, a naturally occurring beta-alanine derivative found in the muscle tissues of many animals . High levels of this compound could increase anserine and suppress carnosinase .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been found that water-catalyzed N–H and C–H cleavages initiate the tautomerization of histidine . Moreover, the solubility of D-histidine in several pure solvents has been determined, which provides insights into its chemical interactions .


Physical And Chemical Properties Analysis

This compound has specific physical and chemical properties. For instance, it has a melting point of approximately 240°C . Its solubility in various solvents such as N-methyl-2-pyrrolidone (NMP), 1.4-dioxane, dimethyl sulfoxide (DMSO), ethylene glycol (EG), N,N-dimethylformamide (DMF), water, n-butanol, isobutanol, n-propanol, cyclohexane, isopropanol, methanol, and ethanol has been determined .

Scientific Research Applications

Role in Protein Methylation and Function

  • Enzymatic Methylation in Proteins : N-methylhistidine plays a significant role in the enzymatic methylation of proteins. Studies have shown its involvement in the methylation of skeletal muscle contractile proteins, such as actin and myosin, which is crucial for their function and regulation (Krzysik et al., 1971).

  • Impact on Protein Structure and Activity : The methylation of histidine residues in proteins, including N-methylhistidine, influences protein structure and activity. For instance, histidine methylation in alanine racemase alters its catalytic efficiency, demonstrating the functional significance of this modification (Sharma et al., 2016).

  • Protection Against Oxidative Damage : N-methylhistidine modification in fungal enzymes, such as lytic polysaccharide monooxygenases, has been shown to protect these enzymes from oxidative damage, enhancing their stability and function (Petrović et al., 2018).

Implications in Health and Disease

  • Histidine Methylation in Cancer : Histidine methylation, including modifications with N-methylhistidine, has been explored in the context of cancer. For example, the fragile histidine triad gene, involved in histidine methylation, has been studied for its role in lung cancer, indicating a potential area of therapeutic interest (Verri et al., 2009).
  • Involvement in Ribosomal Function : Histidine methylation, specifically at certain residues like histidine 243 in ribosomal proteins, is necessary for proper ribosomal assembly and function. This indicates the critical role of such modifications in protein synthesis and cellular physiology (Al-Hadid et al., 2014).

Application in Biochemical Studies

  • Studying Protein-Protein Interactions : Research involving N-methylhistidine has been used to study protein-protein interactions, as seen in the context of monoclonal antibodies. Understanding these interactions is vital for antibody formulation and therapeutic applications (Baek et al., 2019).

  • Investigating Posttranslational Modifications : Histidine methylation, including N-methylhistidine, is a critical area of study in posttranslational modifications. This research provides insights into protein function, regulation, and potential pathological implications (Kwiatkowski & Drożak, 2020).

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Safety and Hazards

While specific safety and hazard information for N-Methyl-D-histidine is not available, general precautions for handling similar compounds include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and avoiding ingestion and inhalation .

Future Directions

Research on N-Methyl-D-histidine and related compounds is ongoing. For instance, targeting NMDA receptor signaling for therapeutic intervention in brain disorders is a promising future direction . Additionally, the large-scale identification of protein histidine methylation in human cells is an area of active research . These studies could lead to new therapeutic agents for several brain disorders .

properties

IUPAC Name

(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)2-5-3-9-4-10-5/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZKJBZEIFWZSR-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665326
Record name N-Methyl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

738564-96-0
Record name N-Methyl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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